1-Chloro-1-methylsiletane
Overview
Description
1-Chloro-1-methylsiletane (CMS) is a chemical compound that has been studied for many different applications in scientific research. It is a colorless, volatile liquid with a sweet, pungent odor. CMS is used in a range of laboratory experiments, including synthesis, biochemistry, and physiology.
Scientific Research Applications
Use in Synthetic Applications
- Summary of the Application : 1-Chloro-1-methylsiletane is a unique class of silicon-based reagents that have been used in a number of synthetic applications . These include aldol reactions, allylations, cross-coupling reactions, carbosilane oxidations, and ring expansions .
- Methods of Application : The specific methods of application can vary depending on the type of reaction. For example, in aldol reactions, 1-Chloro-1-methylsiletane can be used as a Lewis acid to catalyze the reaction . In cross-coupling reactions, it can act as a coupling partner .
- Results or Outcomes : The use of 1-Chloro-1-methylsiletane in these reactions can lead to the formation of various organic compounds. The specific outcomes can vary depending on the reaction conditions and the other reactants used .
Use in the Formation of Enoxysilacyclobutanes
- Summary of the Application : 1-Chloro-1-methylsiletane can be used as an intermediate in the formation of enoxysilacyclobutanes .
- Methods of Application : The specific methods of application can vary depending on the desired enoxysilacyclobutane. Generally, 1-Chloro-1-methylsiletane can react with a suitable organic compound to form the enoxysilacyclobutane .
- Results or Outcomes : The use of 1-Chloro-1-methylsiletane in this way can lead to the formation of various enoxysilacyclobutanes .
Use in Industrial Synthesis of Reactive Silicones
- Summary of the Application : 1-Chloro-1-methylsiletane is used in the industrial synthesis of reactive silicones . These silicones are used in a broad range of applications ranging from consumer products and adhesives to medicinal and electronic devices .
- Methods of Application : The specific methods of application can vary depending on the type of silicone being synthesized. Generally, 1-Chloro-1-methylsiletane can react with suitable organic compounds to form the desired silicone .
- Results or Outcomes : The use of 1-Chloro-1-methylsiletane in this way can lead to the formation of various types of silicones, each with its own unique properties and applications .
Use in the Preparation of Siletane Derivatives
- Summary of the Application : 1-Chloro-1-methylsiletane can be used for the preparation of various siletane derivatives . These derivatives have found success in a number of synthetic applications including aldol reactions, allylations, cross-coupling reactions, carbosilane oxidations, and ring expansions .
- Methods of Application : The specific methods of application can vary depending on the desired siletane derivative. Generally, 1-Chloro-1-methylsiletane can react with suitable organic compounds to form the desired siletane derivative .
- Results or Outcomes : The use of 1-Chloro-1-methylsiletane in this way can lead to the formation of various siletane derivatives, each with its own unique properties and applications .
Use in the Preparation of Aryl-, Alkenyl-, or Alkylsiletanes
- Summary of the Application : 1-Chloro-1-methylsiletane can be used for the preparation of various aryl-, alkenyl-, or alkylsiletanes . These siletanes have found success in a number of synthetic applications .
- Methods of Application : Grignard reagents react efficiently with 1-chloro-1-methylsiletane to provide the corresponding aryl-, alkenyl-, or alkylsiletanes .
- Results or Outcomes : The use of 1-Chloro-1-methylsiletane in this way can lead to the formation of various aryl-, alkenyl-, or alkylsiletanes, each with its own unique properties and applications .
Use in the Reaction with Lithium Acetylide
- Summary of the Application : 1-Chloro-1-methylsiletane can be used in the reaction with a lithium acetylide .
- Methods of Application : The specific method of application involves the reaction of 1-Chloro-1-methylsiletane with a lithium acetylide .
- Results or Outcomes : The use of 1-Chloro-1-methylsiletane in this way can lead to the formation of a specific compound .
properties
IUPAC Name |
1-chloro-1-methylsiletane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClSi/c1-6(5)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKKXHBGWAQZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178075 | |
Record name | Silacyclobutane, 1-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1-methylsiletane | |
CAS RN |
2351-34-0 | |
Record name | Silacyclobutane, 1-chloro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silacyclobutane, 1-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-1-methylsilacyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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